molecular formula C18H20N6O B2381082 (4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine CAS No. 946348-34-1

(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine

Cat. No. B2381082
CAS RN: 946348-34-1
M. Wt: 336.399
InChI Key: GGLSWJJNRGJGAJ-UHFFFAOYSA-N
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Description

(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine, also known as MPA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPA is a member of the pteridine family of compounds, which have been shown to have a variety of biological activities. In

Scientific Research Applications

Heterocyclic Chemistry and Oxazolines

The oxazoline ring is a key structural motif found in many bioactive natural products and pharmaceuticals . Researchers have explored its applications in drug design, asymmetric catalysis, and ligand development. The compound’s low reactivity towards nucleophiles, radicals, and oxidizing agents makes it valuable in chemical synthesis.

Supramolecular Chemistry

In the molecular packing of this compound, supramolecular dimers form through hydrogen bonding interactions (C-H…O, C-H…N, O-H…N, and O-H…C) . Investigating these interactions can enhance our understanding of self-assembly processes and guide the design of functional materials.

Crystallography and Structural Determination

The X-ray crystal structure of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline was determined for the first time . Such studies provide insights into molecular conformations, intermolecular forces, and crystal packing. This information aids in drug formulation and optimization.

Linkers in Organic Synthesis

Oxazolines are widely used as linkers in asymmetric catalysis and monomeric building blocks . Their stability and compatibility with various reaction conditions make them valuable tools for constructing complex molecules.

properties

IUPAC Name

4-N-(4-methylphenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-12-4-6-13(7-5-12)22-17-15-16(20-9-8-19-15)23-18(24-17)21-11-14-3-2-10-25-14/h4-9,14H,2-3,10-11H2,1H3,(H2,20,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLSWJJNRGJGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine

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